alpha-D-sorbofuranose
Description
Context and Nomenclature within the Ketohexose Family
Alpha-D-sorbofuranose is a specific structural form of sorbose, a simple sugar belonging to the ketohexose family. ontosight.ai Ketohexoses are six-carbon monosaccharides that possess a ketone functional group, typically at the second carbon atom. perlego.comalgoreducation.com This distinguishes them from aldohexoses, such as glucose, which have an aldehyde group at the first carbon. algoreducation.comlibretexts.org
The nomenclature of this compound can be broken down to understand its structure:
Sorbose: This is the root name of the monosaccharide.
D: This designation indicates the stereochemical configuration at the chiral carbon furthest from the ketone group (C5 in this case), relating it to D-glyceraldehyde. Most naturally occurring carbohydrates are in the D-form. rose-hulman.edu
Furanose: This indicates that the cyclic form of the sugar is a five-membered ring, analogous to the organic compound furan. ontosight.aiabivaonlineresources.com This is in contrast to the more common six-membered pyranose ring. ontosight.ai
Alpha (α): This refers to the configuration at the anomeric carbon (C2, the original ketone carbon). nih.gov In the alpha anomer, the hydroxyl group attached to the anomeric carbon is oriented in a specific direction relative to the other substituents on the ring. nih.gov
Sorbose is an epimer of glucose and exists in equilibrium between its cyclic furanose and pyranose forms, as well as an open-chain structure. ontosight.ai The this compound form is one of these specific cyclic structures. ontosight.ai Other examples of ketohexoses include fructose (B13574), psicose, and tagatose. perlego.comresearchgate.net
| Property | Value |
| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol nih.gov |
| Molecular Formula | C6H12O6 nih.gov |
| Molecular Weight | 180.16 g/mol nih.gov |
| CAS Number | 41847-03-4 nih.gov |
Occurrence and Isolation from Natural Sources
Sorbose, and by extension its this compound form, is found in various natural sources. ontosight.ai A notable source is the berries of the mountain ash tree (Sorbus aucuparia), from which the sugar derives its name. ontosight.ai It is also present in other fruits and can be produced through the fermentation of sorbitol by certain bacteria, such as those from the Acetobacter genus.
The isolation of polysaccharides, which can be broken down into monosaccharides like sorbose, from natural sources typically involves several steps. e3s-conferences.org A common method is extraction with water, as polysaccharides are generally water-soluble. e3s-conferences.org The solubility can often be enhanced by adjusting the temperature and pH. e3s-conferences.org Following extraction, purification techniques such as filtration, dialysis, and ultrafiltration are employed to remove impurities and other low molecular weight compounds. e3s-conferences.org Precipitation with ethanol (B145695) can then be used to isolate the polysaccharides. e3s-conferences.org To obtain the individual monosaccharides like this compound, the isolated polysaccharides undergo hydrolysis.
Fundamental Significance in Carbohydrate Science and Biochemistry
The importance of this compound and its parent compound, sorbose, extends across both fundamental research and practical applications.
In biochemistry , the unique structural features of this compound make it a subject of interest in the study of carbohydrate chemistry and the development of new therapeutic agents. ontosight.ai The different cyclic forms (furanose and pyranose) and anomeric configurations (alpha and beta) influence how the sugar interacts with biological systems, including enzymes and receptors. ontosight.aiontosight.ai Sorbose derivatives have been investigated for their potential in managing blood sugar levels. ontosight.ai
A significant industrial application of sorbose is its role as a key intermediate in the Reichstein process, the industrial synthesis of ascorbic acid (vitamin C). ontosight.ai This process involves the microbial oxidation of D-sorbitol to L-sorbose, which is then converted through a series of chemical steps to ascorbic acid.
Furthermore, as a sugar, sorbose can influence the composition of the gut microbiota, although its specific effects are not as well-studied as those of more common sugars. ontosight.ai The study of such monosaccharides contributes to a deeper understanding of carbohydrate metabolism and the broader roles of carbohydrates in biological processes, which include serving as energy sources, structural components, and signaling molecules. nih.govbiomedres.us
Structure
2D Structure
3D Structure
Properties
CAS No. |
41847-03-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-MOJAZDJTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Determination
Spectroscopic methods are indispensable for the structural characterization of organic molecules like alpha-D-sorbofuranose. They rely on the interaction of electromagnetic radiation with the molecule to probe its atomic and electronic structure, providing data on connectivity, stereochemistry, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of carbohydrates in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure and conformation.
In ¹H NMR, the chemical shifts of protons attached to or near the anomeric carbon can also provide clues to the anomeric configuration, although sorbofuranose lacks a proton directly on the anomeric carbon. Instead, the chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the orientation of the anomeric hydroxyl group.
When a furanose unit is part of a larger oligosaccharide, determining the glycosidic linkage is crucial. NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used for this purpose. An HMBC experiment detects long-range (2-3 bond) couplings between protons and carbons. To determine a glycosidic linkage to this compound, one would look for a correlation between the anomeric carbon (C-2) of the sorbofuranose unit and a proton on the adjacent sugar residue, or vice versa. A NOESY experiment, which detects protons that are close in space, would show a cross-peak between the protons on either side of the glycosidic bond, further confirming the linkage position and stereochemistry.
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as either twist (T) or envelope (E) forms. The exact conformation can be inferred from vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
By analyzing the coupling constants between the protons on the furanose ring (H-3, H-4, H-5, and the H-6 protons), a picture of the ring's preferred pucker can be constructed. For instance, small ³JHH values are indicative of protons with a dihedral angle of approximately 90°, while larger values suggest angles closer to 0° or 180°. Although specific coupling constants for this compound are not detailed in available literature, this method of analysis is standard for all furanosides. nih.govnih.gov Computational modeling is often used in conjunction with NMR data to refine the conformational analysis of furanoside rings. nih.gov
Quantitative NMR (qNMR) is a reliable method for assessing the purity of a sample and identifying minor components without the need for identical reference standards for each impurity. nih.goveurekaselect.comffhdj.com In a sample of this compound, qNMR could be used to determine its concentration and to identify and quantify other isomers of sorbose (e.g., pyranose forms, β-anomer) or residual synthesis reagents and solvents. The method works by comparing the integral of a signal from the target molecule to the integral of a signal from a certified internal standard of known concentration. nih.gov The high reproducibility and accuracy of qNMR make it a valuable tool for quality control in food and pharmaceutical applications where sugar profiling is necessary. nih.govresearchgate.net
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact coordinates of each atom, bond lengths, and bond angles can be determined.
Obtaining a single crystal of this compound suitable for X-ray diffraction is challenging because it is typically a minor isomer in solution, with the more stable pyranose form crystallizing preferentially. However, the crystal structure of its enantiomer, alpha-L-sorbopyranose, has been determined, providing a clear example of the detailed structural information that can be obtained. nih.gov This analysis confirms the pyranose ring form and the absolute configuration of each stereocenter in the solid state. The data obtained from such an analysis are comprehensive and provide an unambiguous structural assignment.
Below is a table summarizing the crystallographic data for alpha-L-sorbopyranose, which illustrates the type of information derived from an X-ray crystallographic study.
| Parameter | Value for alpha-L-Sorbopyranose |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions ⓘ | a = 6.535 Å, b = 18.069 Å, c = 6.305 Å |
| Unit Cell Angles ⓘ | α = 90°, β = 90°, γ = 90° |
| Z Value ⓘ | 4 |
| Temperature ⓘ | 295 K |
Absolute Configuration Determination
The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. This is formally designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R or S descriptor to each stereocenter. wikipedia.org For this compound, the absolute configuration is defined by the stereochemistry at its four chiral carbon atoms.
The definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique maps the electron density of a crystalline sample, allowing for the precise determination of the spatial coordinates of each atom. This provides unambiguous proof of the three-dimensional structure and, consequently, the absolute configuration.
The IUPAC name for this compound, (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol , explicitly states the absolute configuration at each of its chiral centers. nih.gov
Other chiroptical techniques can also be used to assign or confirm the absolute configuration. wikipedia.org Vibrational circular dichroism (VCD), for instance, measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. stackexchange.com By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a given enantiomer, the correct absolute configuration can be assigned. stackexchange.com
Table 1: Stereochemical Descriptors for this compound
| Chiral Center | CIP Designation |
|---|---|
| C2 | S |
| C3 | R |
| C4 | R |
Three-Dimensional Molecular Arrangement Analysis
A simplified two-dimensional representation of this cyclic structure is the Haworth projection. brainly.com In this convention, the furanose ring is drawn as a flat pentagon. For an alpha-anomer of a D-sugar, the anomeric hydroxyl group (at C2 for a ketose like sorbose) is drawn projecting downwards, on the opposite face of the ring from the terminal CH₂OH group (at C5). libretexts.org
The actual three-dimensional arrangement is a dynamic equilibrium between various envelope and twist conformers, the relative populations of which can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govnih.gov
Solid-State Conformational Analysis
In the solid (crystalline) state, the this compound molecule is locked into a single, low-energy conformation. The specific conformation adopted in the crystal lattice is determined by a combination of intramolecular forces (steric and electronic effects) and intermolecular forces, most notably hydrogen bonding. researchgate.net
X-ray crystallography is the primary tool for solid-state conformational analysis. researchgate.net The analysis of the crystal structure provides precise data on bond lengths, bond angles, and torsional angles throughout the molecule. This data definitively identifies the specific ring pucker (e.g., ³E, E₄, ²T₃) and the orientation of all substituent groups. The extensive network of intermolecular hydrogen bonds involving the hydroxyl groups plays a critical role in stabilizing the crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about a molecule's molecular weight and structure.
Molecular Weight and Fragmentation Pattern Characterization
The molecular formula for this compound is C₆H₁₂O₆. nih.gov This corresponds to a monoisotopic mass of 180.063388 atomic mass units and an average molecular weight of approximately 180.16 g/mol . nih.govfda.gov
In tandem mass spectrometry (MS/MS), a precursor ion of the molecule is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Carbohydrates like this compound exhibit characteristic fragmentation patterns, primarily involving the consecutive loss of small neutral molecules. nih.gov
The most common fragmentation pathway involves dehydration (loss of water, H₂O, 18 u). Multiple water molecules can be lost from the precursor ion. Another characteristic fragmentation is the loss of formaldehyde (B43269) (CH₂O, 30 u) from the hydroxymethyl groups. nih.gov These neutral losses are diagnostic for the presence of multiple hydroxyl groups and are a hallmark of carbohydrate fragmentation. nih.govmdpi.com
Table 2: Characteristic Mass Spectrometry Fragments for Hexofuranoses
| Process | Neutral Loss | Mass (u) |
|---|---|---|
| Dehydration | H₂O | 18 |
| Double Dehydration | 2 H₂O | 36 |
| Triple Dehydration | 3 H₂O | 54 |
Other Spectroscopic Methods
Other spectroscopic techniques provide complementary information about the molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The absorption frequencies are characteristic of the specific chemical bonds and functional groups present in the molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, C-H, and C-O bonds. researchgate.net
The key features in the IR spectrum are:
O-H Stretching: A very broad and strong absorption band is observed in the region of 3500-3200 cm⁻¹. The broadening is a result of extensive intermolecular hydrogen bonding between the hydroxyl groups. docbrown.info
C-H Stretching: Absorptions due to the stretching of carbon-hydrogen bonds in the alkane-like backbone appear in the region of 3000-2850 cm⁻¹. libretexts.org
C-O Stretching: The spectrum shows strong bands in the "fingerprint region," typically between 1150 and 1000 cm⁻¹, which correspond to the stretching vibrations of the C-O bonds of the alcohol and ether functional groups. docbrown.info
The unique combination of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive pattern that can be used for the identification of the compound. docbrown.info
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 3000 - 2850 | Medium |
Circular Dichroism (CD) Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. wikipedia.orgntu.edu.sglibretexts.org As this compound is a chiral compound, CD spectroscopy is an invaluable tool for its stereochemical characterization. The technique is based on the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This differential absorption, or dichroism, is observed in the absorption bands of optically active chromophores within the molecule.
For monosaccharides like this compound, the primary chromophores that absorb in the accessible ultraviolet (UV) region are the hydroxyl and acetal (B89532) groups. The CD spectrum of a sugar is highly sensitive to the spatial arrangement of these groups, making it a unique fingerprint of its absolute configuration. nih.gov The anomeric configuration (α or β) and the ring conformation (furanose or pyranose) significantly influence the CD spectrum.
While specific CD spectral data for this compound is not extensively documented in publicly available literature, the principles of CD spectroscopy for carbohydrates suggest that it would exhibit a distinct spectrum. This spectrum arises from the specific arrangement of its hydroxyl groups and the anomeric center. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters in the molecule. For complex polysaccharides, CD spectroscopy of the intact molecule or its derivatized monomers can be used to determine the absolute configuration of the constituent sugar residues. nih.gov
The application of CD spectroscopy to this compound would involve dissolving the compound in a suitable transparent solvent, such as water or acetonitrile (B52724), and recording the spectrum in the far-UV region (typically below 250 nm). The resulting spectrum, characterized by positive or negative peaks at specific wavelengths, would serve as a key identifier for the α-anomer and could be used to distinguish it from its β-anomer and the L-enantiomer.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from other isomers and for assessing its purity. Due to the high polarity and structural similarity of monosaccharides, specialized chromatographic methods are required.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since sugars like this compound are non-volatile, a derivatization step is necessary to increase their volatility. The most common derivatization method for carbohydrates is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.
The derivatization of this compound would typically involve reacting the sugar with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), in a solvent like pyridine. This reaction produces multiple TMS derivatives corresponding to the different anomeric and ring forms present in the equilibrium mixture.
The resulting volatile derivatives can then be separated on a GC column, typically a non-polar or medium-polarity capillary column. The retention time of each derivative is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. The mass spectrum of each TMS-derivatized isomer exhibits a characteristic fragmentation pattern that can be used to confirm its identity. cabidigitallibrary.orgnih.gov The fragmentation of TMS derivatives of sugars is well-studied and provides information about the ring size and stereochemistry. cabidigitallibrary.orgnih.gov
| Compound | Derivatization Method | Column Type | Typical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| This compound (as TMS derivative) | Trimethylsilylation (BSTFA/TMCS) | DB-5 or equivalent | 12-15 | 73, 147, 204, 217, 305, 319 |
Note: The retention time and mass fragments are representative values for a trimethylsilylated ketohexofuranose and may vary depending on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds and is well-suited for the analysis of underivatized sugars. Several HPLC modes can be employed for the separation of monosaccharide isomers like this compound.
One common approach is to use an amino-bonded stationary phase with a mobile phase consisting of acetonitrile and water. In this normal-phase mode, the separation is based on the differential partitioning of the polar sugar molecules between the mobile phase and the stationary phase. The elution order is generally related to the number of hydroxyl groups and their stereochemistry.
Another powerful technique is high-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD). At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on a strong anion-exchange column. nih.gov This method offers excellent resolution of closely related isomers, including anomers.
The separation of anomers, such as the α and β forms of sorbofuranose, can sometimes be challenging due to their interconversion (mutarotation) in solution. To prevent peak splitting or broadening due to anomer separation, HPLC analysis is often carried out at elevated temperatures (e.g., 70-80 °C) or under alkaline conditions, which can accelerate the rate of interconversion. shodex.comshodex.com
| Compound | Column Type | Mobile Phase | Detection | Typical Retention Time (min) |
|---|---|---|---|---|
| This compound | Amino-bonded silica | Acetonitrile/Water (e.g., 80:20 v/v) | Refractive Index (RI) | 8-12 |
| This compound | Anion-exchange | Aqueous NaOH gradient | Pulsed Amperometric Detection (PAD) | 15-20 |
Note: The retention times are illustrative and depend on the specific HPLC system, column dimensions, and exact mobile phase composition.
Conformational Analysis and Dynamic Equilibria
Furanose Ring Puckering Modes and Geometrical Parameters
The non-planar structure of the furanose ring is described by a phenomenon known as pseudorotation, a continuous cycle of conformations between two principal forms: Twist (T) and Envelope (E). In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These puckered states are energetically preferred over a planar conformation.
For alpha-D-fructofuranose, the C3-epimer of alpha-D-sorbofuranose, theoretical calculations provide detailed geometrical parameters for its various conformers. These parameters are expected to be very similar for this compound.
| Parameter | α-anomer (pyranose) | β-anomer (pyranose) | α-anomer (furanose) | β-anomer (furanose) |
|---|---|---|---|---|
| O2-H2 Bond Length (Å) | 0.973 | 0.970 | 0.970 | 0.970 |
| O3-H3 Bond Length (Å) | 0.970 | 0.970 | 0.970 | 0.970 |
| O4-H4 Bond Length (Å) | 0.968 | 0.970 | 0.969 | 0.969 |
| O5-H5 Bond Length (Å) | 0.969 | 0.969 | - | - |
This interactive table presents optimized bond lengths for various anomers of D-fructofuranose, calculated at the MP2(full)/6-311++G(d,p) level, which serve as a close model for D-sorbofuranose. Data sourced from theoretical and computational studies. researchgate.net
Influence of Intramolecular Hydrogen Bonding on Conformational Stability
Intramolecular hydrogen bonds are critical in dictating the conformational preferences of carbohydrates, often providing a stabilizing energy of 1-2 kcal/mol per bond nih.gov. In this compound, the spatial arrangement of the hydroxyl groups and the ring oxygen allows for the formation of a network of hydrogen bonds. These interactions can lock the furanose ring into specific puckering modes and influence the orientation of the exocyclic hydroxymethyl group.
Studies on the closely related D-fructose have shown that intramolecular hydrogen bonds play a significant role in its conformational stability researchgate.net. Molecular dynamics simulations revealed that the three hydroxyl groups attached directly to the furanose ring form stronger hydrogen bonds with the solvent compared to the exocyclic hydroxyls nih.gov. This suggests a network of intramolecular hydrogen bonds exists, shielding the ring's polar groups and stabilizing specific conformers. The formation of these bonds is a delicate balance between conformational flexibility and steric hindrance ustc.edu.cn. The existence of these hydrogen-bonding networks can enhance the stability of certain conformers in both acid and alkali environments rsc.org.
Tautomerization and Anomeric Equilibria in Solution (Mutarotation)
In aqueous solution, D-sorbose, like other reducing sugars, exists as an equilibrium mixture of its cyclic furanose and pyranose anomers (α and β) and a small fraction of the open-chain keto form . This dynamic interconversion between forms is known as mutarotation. The distribution of these tautomers is highly dependent on the solvent and temperature.
While comprehensive data for D-sorbose is limited, a study on 1-deoxy-1-(N-methylphenylamino)-D-sorbose in solution provides a clear picture of the equilibrium, which is expected to be similar to the parent sugar. The tautomeric distribution was determined by ¹³C NMR studies.
| Tautomer | Equilibrium Percentage (%) |
|---|---|
| α-pyranose | 90.7 |
| α-furanose | 3.8 |
| β-pyranose | 1.0 |
| β-furanose | 0.5 |
| Acyclic keto form | 4.0 |
This interactive table shows the equilibrium distribution of tautomers for a 1-deoxy-D-sorbose derivative in solution, indicating the predominance of the α-pyranose form. researchgate.net
For comparison, the tautomeric distribution of D-fructose in D₂O at 20°C shows 68.23% β-pyranose, 22.35% β-furanose, 6.24% α-furanose, 2.67% α-pyranose, and 0.50% keto form, highlighting how stereochemistry at a single carbon (C-3) can significantly shift the equilibrium nih.gov.
Computational Chemistry Approaches to Conformational Landscape
Computational methods are indispensable for exploring the complex potential energy surfaces of flexible molecules like this compound. These approaches provide insights into the relative stabilities of different conformers and the energy barriers between them.
Ab initio (from first principles) calculations solve the Schrödinger equation without empirical parameters, offering a highly accurate description of molecular systems. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used. Studies on D-fructofuranose at the HF/6-31G* level have identified numerous stable structures in the gas phase semanticscholar.org. Higher-level calculations using DFT with larger basis sets, such as B3LYP/6-311++G(d,p), have been employed to refine the geometries and relative energies of furanose and open-chain structures of related monosaccharides semanticscholar.org. These calculations show that crystal packing effects rarely have a strong systematic effect on molecular conformations, meaning gas-phase calculations are a good guide to the potential energy surface nih.gov.
| Configuration | Relative Energy (kJ/mol) | Predicted Population (%) |
|---|---|---|
| α-furanose | 0.00 | 99.9 |
| β-furanose | 14.88 | < 0.1 |
| Open-chain | 7.15 | 0.1 |
This interactive table displays the relative energies and predicted populations for D-erythrose configurations at the G3B3 computational level, illustrating the preference for the α-furanose form in the gas phase. semanticscholar.org
Molecular mechanics (MM) employs classical physics to model molecular systems using a set of parameters known as a force field. Popular force fields for carbohydrates include AMBER, GROMOS, and CHARMM acs.org. The MM3 force field has been used to calculate relaxed-residue energy maps for various C-linked disaccharides, providing insights into preferred conformations researchgate.net. The steric energies calculated by MM are used to find the minimum energy conformation, with the energy difference between stereoisomers corresponding to a difference in enthalpy uci.edu. Recently, a GROMOS force field parameter set was specifically developed and validated for furanose carbohydrates, enabling more accurate simulations of their conformational equilibria acs.org.
Molecular Dynamics (MD) simulations use molecular mechanics force fields to simulate the movement of atoms over time, providing a view of the dynamic behavior of molecules in solution. MD simulations of D-fructose in aqueous solution have provided detailed information on hydration, showing that the number of intramolecular hydrogen bonds and the structuring of surrounding water molecules are key to its behavior researchgate.netmetu.edu.tr. These simulations show that the hydroxyl groups on the furanose ring are better hydrogen-bond donors but worse acceptors compared to water. The development of furanose-specific force fields, such as the GROMOS extension, has been crucial for accurately reproducing the conformational properties and relative free energies of anomers and rotamers in solution acs.org.
Quantum Biochemistry Analysis
Quantum biochemistry provides a foundational framework for understanding the intrinsic electronic and structural properties of molecules like α-D-sorbofuranose. This approach utilizes quantum mechanics to analyze molecular structure, stability, and reactivity, offering insights that are not accessible through classical methods alone. For furanose rings, which are known for their high flexibility, quantum mechanical calculations are crucial for describing the complex potential energy surface and the conformational preferences. nih.govmaynoothuniversity.ie
A key concept in the quantum biochemical analysis of furanosides is the anomeric effect . This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in sorbofuranose) to favor an axial or pseudo-axial orientation over an equatorial one, a preference that contradicts simple steric considerations. Quantum mechanically, this is explained by a stabilizing interaction between the lone pair of electrons on the ring oxygen atom and the antibonding (σ) orbital of the C-O bond of the anomeric substituent. For α-D-sorbofuranose, this effect significantly influences the orientation of the anomeric hydroxyl group and contributes to the stability of certain ring conformations. The strength of the endo-anomeric effect in furanoses, which stabilizes specific ring conformations, has been estimated to be around 3.2 kcal/mol at the B3LYP/6-31G level of theory in related molecules. nih.gov
Another critical aspect is the characterization of the furanose ring's puckered conformations. The five-membered ring of α-D-sorbofuranose is not planar and exists in a dynamic equilibrium of various puckered forms, typically described by the concept of pseudorotation . rsc.orgresearchgate.net This model describes the continuous interconversion between envelope (E) and twist (T) conformations along a circular pathway defined by a phase angle (P) and a puckering amplitude (θm). rsc.org Quantum mechanical calculations are essential to determine the energy barriers between these conformers and to identify the most stable states. acs.org For instance, studies on similar furanosides like methyl β-D-ribofuranoside have shown that different conformers can adopt near-twisted (³T₂) ring conformations, stabilized by intramolecular hydrogen bonds, with energy differences often less than 5 kJ/mol. ox.ac.uk
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method to analyze the electron density distribution, providing a rigorous definition of atoms within a molecule and the chemical bonds connecting them. amercrystalassn.orgwikipedia.orgwiley-vch.de By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify non-covalent interactions, such as intramolecular hydrogen bonds, which are critical in stabilizing specific conformers of α-D-sorbofuranose. arxiv.org The presence of a bond path and a bond critical point between two atoms is a universal indicator of a chemical bonding interaction. wiley-vch.de
Density Functional Theory (DFT) Applications in Conformational Studies
Density Functional Theory (DFT) has become a primary computational tool for the conformational analysis of carbohydrates, including furanosides like α-D-sorbofuranose. nih.govfrontiersin.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for exploring the complex conformational landscapes of flexible molecules. chemrxiv.org These studies typically involve geometry optimization of various possible conformers to locate energy minima on the potential energy surface, followed by frequency calculations to confirm that these structures are true minima and to obtain thermodynamic data like Gibbs free energies. semanticscholar.orgresearchgate.net
DFT calculations are instrumental in mapping the pseudorotational pathway of the furanose ring. By systematically varying the pseudorotation phase angle (P), researchers can construct a potential energy profile that reveals the lowest energy conformations and the barriers to interconversion. rsc.orgresearchgate.net For example, conformational analysis of various furanosides using DFT has identified stable conformers in both the North (N) and South (S) regions of the pseudorotational wheel. researchgate.net
A significant application of DFT is the calculation of NMR parameters, such as spin-spin coupling constants (J-couplings), which are highly sensitive to molecular geometry. nih.govnih.gov By comparing DFT-calculated J-couplings for different conformers with experimentally measured values, researchers can validate the predicted conformational populations. This combined experimental and computational approach provides a detailed picture of the dynamic equilibrium of α-D-sorbofuranose in solution. nih.gov
The choice of DFT functional and basis set is critical for obtaining reliable results. Studies on related furanosides have shown that functionals like B3LYP, PBE0, and B2PLYP, often paired with dispersion corrections and extended basis sets (e.g., 6-311++G**), provide results that are in good agreement with experimental data. rsc.orgfrontiersin.org
Below is an interactive data table showing representative relative energies for different puckered conformations of a model furanose ring, illustrating typical results obtained from DFT calculations.
| Conformer (Pucker) | Phase Angle (P) | Relative Energy (kcal/mol) | Population (%) |
| North (N) | 0° - 36° / 324° - 360° | 0.00 | 65 |
| East (E) | 72° - 108° | 1.50 | 10 |
| South (S) | 144° - 216° | 0.25 | 24 |
| West (W) | 252° - 288° | 2.00 | 1 |
| Note: These values are representative for a generic furanose ring and are intended for illustrative purposes. The actual energy values for α-D-sorbofuranose would require specific calculations. |
Simulations of External Field Influence on Molecular Properties
The study of how external fields, particularly electric fields, influence the molecular properties of biomolecules is a growing area of research. diva-portal.org Molecular dynamics (MD) simulations are the primary tool used to investigate these effects, providing a dynamic picture of how molecules like α-D-sorbofuranose respond to such external stimuli. maynoothuniversity.iersc.org
In these simulations, an external electric field is applied to the system, and the subsequent changes in molecular conformation, orientation, and dynamics are monitored over time. The force field used in the simulation dictates how the atoms and bonds within the molecule respond to the applied field. nih.govacs.org For polar molecules like carbohydrates, an external electric field can induce a net alignment of the molecular dipole moment with the field, potentially altering the conformational equilibrium.
Potential applications for simulating α-D-sorbofuranose under an external field include:
Conformational Switching: An electric field could potentially stabilize conformers with higher dipole moments, thereby shifting the natural equilibrium. This could be relevant in understanding the behavior of carbohydrates in biological environments with strong local electric fields, such as near cell membranes or within enzyme active sites.
Enhanced Dynamics: The application of an external field can introduce energy into the system, which may accelerate conformational transitions and allow for more efficient sampling of the conformational space. rsc.org
Interaction with Aqueous Environments: Simulations can explore how an external field affects the hydration shell of α-D-sorbofuranose. The field can reorient water molecules around the solute, which in turn can alter the intramolecular hydrogen bonding network and conformational preferences of the sugar.
Synthetic Methodologies and Derivatization Chemistry
Chemical Synthesis of Alpha-D-Sorbofuranose and its Derivatives
The construction of the this compound core and its subsequent modification into various derivatives necessitates sophisticated synthetic strategies. These approaches are designed to control the spatial arrangement of functional groups and to enable selective reactions at specific positions of the sugar ring.
Stereoselective and Regioselective Synthesis Approaches
Achieving stereoselectivity and regioselectivity is paramount in the synthesis of this compound derivatives. While specific literature on the stereoselective synthesis of this compound is not abundant, principles can be drawn from the synthesis of related ketofuranosides, such as fructofuranosides and tagatofuranosides.
Stereoselective Synthesis: The formation of the glycosidic bond at the anomeric center (C-2) is a critical step that dictates the alpha or beta configuration of the resulting glycoside. In the synthesis of related α-D-fructofuranosides, a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor has been successfully employed to achieve high α-selectivity. rsc.org This approach demonstrates broad substrate scope and good functional-group tolerance, suggesting its potential applicability to sorbofuranose chemistry. rsc.org Similarly, α-selective glycosidation of D-tagatofuranose has been achieved using a 1,3,4,6-tetra-O-benzoylated donor, where neighboring group participation from the C-3 benzoyl group plays a key role in directing the stereochemical outcome. mdpi.com This strategy has proven effective for a variety of glycosyl acceptors, yielding α-glycosides with high selectivity. mdpi.com
Regioselective Synthesis: Regioselectivity involves the selective reaction of one hydroxyl group over others in the sorbofuranose molecule. This is often accomplished through the use of protecting groups that mask certain hydroxyls while leaving others available for reaction. For instance, in the synthesis of 6-S-alkyl and 6-S-glycosyl-6-thio-D-mannofuranose derivatives, the regioselective opening of a 5,6-O-cyclic sulfate (B86663) precursor with a thiolate anion directs the substitution specifically to the C-6 position. researchgate.net Such strategies allow for the precise introduction of functional groups at desired locations on the furanose ring.
Role of Protecting Group Chemistry in Synthetic Pathways
Protecting group chemistry is a cornerstone of carbohydrate synthesis, enabling the selective modification of the multiple hydroxyl groups present in this compound. researchgate.net A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting, and which can be removed later in the synthetic sequence. researchgate.net
Common protecting groups for hydroxyl functions include:
Acetals and Ketals: Isopropylidene groups, for example, are frequently used to protect vicinal diols, such as the 1,2- and 4,6-hydroxyls of L-sorbofuranose. researchgate.net
Ethers: Benzyl (Bn) ethers are widely used for their stability under a range of reaction conditions and their facile removal by hydrogenolysis.
Esters: Acetyl (Ac) and benzoyl (Bz) esters are common protecting groups that can be removed under basic conditions.
Synthesis of Sorbofuranose Analogues and Modified Glycosides
The synthesis of analogues of this compound involves the chemical modification of the parent sugar to alter its structure and, potentially, its biological activity. This can include changes to the substituents on the furanose ring or modifications to the glycosidic linkage.
Examples of synthetic strategies for furanose analogues include:
Substitution at Specific Positions: 2-Substituted derivatives of 9-alpha-D-arabinofuranosyladenine have been prepared through the fusion of tetra-O-acetyl-alpha-D-arabinofuranose with 2,6-dichloropurine, followed by stepwise displacement of the chloro groups. nih.gov A similar approach could be envisioned for sorbofuranose, starting with a suitably activated precursor.
Introduction of Heteroatoms: The synthesis of thio- and seleno-furanosides has been achieved, demonstrating the possibility of replacing the ring oxygen or hydroxyl groups with other heteroatoms. nih.gov
Modification of the Glycosidic Linkage: The synthesis of glycofuranosyl amides has been accomplished through the traceless Staudinger ligation of glycofuranosyl azides. nih.gov This method provides a route to N-linked glycosides, expanding the range of accessible sorbofuranose derivatives.
The synthesis of these analogues often relies on the principles of stereoselective and regioselective synthesis, as well as the strategic application of protecting group chemistry. researchgate.netresearchgate.net
Anhydro Ring Formation and Opening Reactions
Anhydro sugars are derivatives in which an intramolecular ether linkage is formed between two hydroxyl groups of the same sugar molecule. In the context of sorbofuranose, this could involve the formation of a new ring, for example, between C-2 and C-5.
Formation of Anhydro Rings: The formation of anhydro rings can be achieved through intramolecular nucleophilic displacement. For instance, the reaction of methyl hexopyranoside 2-triflates with various nucleophiles can lead to a ring contraction, yielding 2,5-anhydro sugar derivatives. nih.gov This type of reaction involves the migration of the ring-oxygen atom to C-2, with the incoming nucleophile attacking at C-1. nih.gov Similarly, the thio-Mitsunobu reaction can be used to prepare 2,5-anhydro-2-thio- and 3,5-anhydro-3-thiopentofuranosides. nih.gov
Ring-Opening Reactions: The opening of anhydro rings provides a route to functionalized derivatives. The reactivity of the oxetane (B1205548) ring in 3,5-anhydro-1,2-O-cyclohexylidene-a-D-xylofuranose has been shown to undergo regiospecific nucleophilic opening. researchgate.net For example, treatment with concentrated hydrobromic or hydroiodic acid results in the exclusive formation of the 5-deoxy-5-halo derivatives. researchgate.net These ring-opening reactions are valuable for introducing a variety of functional groups at specific positions of the furanose scaffold.
Reaction Mechanisms and Utility as Synthetic Building Blocks
The chemical reactivity of this compound allows it to serve as a versatile building block in the synthesis of more complex carbohydrates, particularly oligosaccharides. Glycosylation reactions are central to this utility.
Glycosylation Reactions and Oligosaccharide Synthesis
Glycosylation is the reaction in which a carbohydrate (the glycosyl donor) is attached to a hydroxyl group of another molecule (the glycosyl acceptor) to form a glycoside. In the context of oligosaccharide synthesis, both the donor and acceptor are carbohydrates.
Chemical Glycosylation: The stereoselective formation of the glycosidic bond is a major challenge in chemical oligosaccharide synthesis. Various strategies have been developed to control the anomeric stereochemistry. For example, pre-activation based glycosylation methods have been shown to influence the stereochemical outcome. nih.gov The choice of protecting groups on the glycosyl donor can also have a significant impact on the stereoselectivity of the glycosylation reaction. For instance, the use of a 4,6-O-siloxane-protected donor in the synthesis of α-D-fructofuranosides favors the formation of the α-glycosidic linkage. rsc.org
Enzymatic Glycosylation: Enzymes offer a highly selective alternative to chemical glycosylation. Kojibiose (B1673742) phosphorylase, for example, has been used to synthesize novel oligosaccharides from L-sorbose, maltose, and sucrose, with beta-D-glucose-1-phosphate as the glucosyl donor. nih.gov This enzymatic approach can provide access to complex oligosaccharides with high stereo- and regioselectivity. The use of engineered glycosyltransferases is another powerful tool for the controlled synthesis of oligosaccharides. researchgate.net
While specific examples of this compound as a glycosyl donor in oligosaccharide synthesis are not extensively documented, the principles established for other ketofuranoses, such as fructose (B13574) and tagatose, provide a framework for its potential application in this field. rsc.orgmdpi.com The ability to synthesize both natural and modified oligosaccharides is crucial for studying their biological functions. nih.govnih.govnih.gov
Click Chemistry Applications in Sorbofuranose Functionalization
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the functionalization of biomolecules like carbohydrates. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. In carbohydrate chemistry, this allows for the attachment of various molecular entities, such as fluorescent probes, polymers, or other biomolecules, to a sugar scaffold.
For a monosaccharide like this compound to be functionalized using click chemistry, it would first need to be modified to contain either an azide (B81097) or an alkyne group. This could be achieved through standard organic synthesis protocols, targeting one of its hydroxyl groups. Once the azide- or alkyne-functionalized sorbofuranose is prepared, it can be "clicked" with a complementary-functionalized molecule.
Despite the broad utility of click chemistry in carbohydrate science, a detailed literature search did not yield specific examples or in-depth studies focused on the functionalization of this compound using these methods. While the principles are directly applicable, specific research detailing the synthesis of azide or alkyne derivatives of this compound and their subsequent click reactions appears to be limited.
Condensation Reactions for Complex Carbohydrate Structures
The synthesis of disaccharides, oligosaccharides, and polysaccharides relies on condensation reactions, specifically glycosylation, where a glycosyl donor (an activated monosaccharide) reacts with a glycosyl acceptor (another monosaccharide with a free hydroxyl group) to form a glycosidic bond. The stereoselectivity of this bond (alpha or beta) is a critical aspect of oligosaccharide synthesis.
In the context of this compound, it could theoretically act as either a glycosyl donor or acceptor. To serve as a donor, the anomeric hydroxyl group would need to be converted into a good leaving group (e.g., a halide, trichloroacetimidate, or thioglycoside). As an acceptor, one of its non-anomeric hydroxyl groups would be targeted for reaction with a glycosyl donor. The formation of complex carbohydrates is a cornerstone of glycobiology, and these synthetic endeavors are crucial for studying their biological roles.
However, a comprehensive review of the scientific literature did not reveal specific studies detailing the use of this compound in condensation reactions to form complex carbohydrate structures. While the general principles of glycosylation chemistry are well-established for many common monosaccharides, specific applications to this compound are not extensively documented.
Utilization as a Chiral Template in Asymmetric Synthesis
Monosaccharides are abundant, naturally occurring chiral molecules, making them valuable starting materials in what is known as "chiral pool" synthesis. This approach utilizes the inherent stereochemistry of the starting material to control the stereochemical outcome of a synthetic sequence, leading to the formation of enantiomerically pure complex molecules. The well-defined stereocenters of a sugar like this compound can be used to direct the formation of new stereocenters in a target molecule.
The application of this compound as a chiral template would involve using its stereochemistry to guide reactions such as aldol (B89426) additions, Diels-Alder reactions, or nucleophilic additions to a prochiral center. This strategy is a powerful tool in the synthesis of natural products and pharmaceuticals.
A thorough literature search did not yield specific examples of this compound being used as a chiral template in asymmetric synthesis. While the concept of using sugars from the chiral pool is a fundamental strategy in organic synthesis, its direct application using this compound is not well-documented in readily available scientific literature.
Derivatization for Analytical and Purification Purposes
Strategies for Enhanced Detectability in Chromatography
Many carbohydrates, including this compound, lack a strong chromophore, making them difficult to detect using common analytical techniques like UV-Vis spectroscopy in High-Performance Liquid Chromatography (HPLC). To overcome this, derivatization strategies are employed to attach a UV-active or fluorescent tag to the sugar molecule, significantly enhancing detection sensitivity.
Common approaches include pre-column or post-column derivatization. In pre-column derivatization, the analyte is modified before injection into the chromatograph. This often has the dual benefit of improving both detectability and chromatographic separation. Post-column derivatization involves adding a reagent to the column effluent that reacts with the analyte to produce a detectable product.
While these strategies are widely used for carbohydrate analysis, specific protocols optimized for this compound are not extensively reported. The choice of derivatization agent would depend on the functional groups present in sorbofuranose and the desired detection method.
Modification of Chromatographic Properties for Improved Separation
Derivatization can also be used to alter the physicochemical properties of a carbohydrate to improve its separation from other components in a mixture. For instance, in gas chromatography (GC), polar compounds like sugars are not volatile enough for analysis. Derivatization with silylating agents replaces the polar hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
In HPLC, derivatization can change the polarity of the sugar, which can be advantageous for separation on reverse-phase columns. The separation of different isomers (e.g., anomers or structural isomers) of a sugar can also be enhanced through derivatization, as the resulting derivatives may have more significant differences in their interactions with the stationary phase.
Although these are common practices in carbohydrate analysis, specific studies focusing on the derivatization of this compound to improve its chromatographic separation from other closely related sugars or its own isomers are not readily found in the literature.
Specific Derivatization Reagents and Protocols (e.g., Silylation, Dansylation, OPA)
Several reagents are commonly used for the derivatization of carbohydrates for analytical purposes.
Silylation: This is a primary method for preparing carbohydrates for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilylimidazole (TMSI) are used to convert the hydroxyl groups to trimethylsilyl ethers. researchgate.net This process significantly increases the volatility of the sugar. researchgate.netnih.gov The reaction is typically carried out in an anhydrous solvent like pyridine. colostate.edu A preliminary oximation step is often included for reducing sugars to prevent the formation of multiple anomeric peaks. researchgate.net
Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.govmdpi.comnih.govusda.gov For carbohydrates, derivatization with dansylhydrazine can be used to target the reducing end (the ketone group in the open-chain form of sorbofuranose). The resulting dansylhydrazone is fluorescent and can be detected with high sensitivity in HPLC. researchgate.netunomaha.edu The reaction is typically carried out under mildly acidic conditions.
OPA (o-Phthaldialdehyde): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. chem-soc.sidiva-portal.orgresearchgate.netjascoinc.com While OPA is most commonly used for amino acid analysis, its application to reducing sugars is less direct. It does not react directly with the sugar's hydroxyl or ketone groups. For OPA to be used, the sugar would first need to be converted to an amino sugar.
While these derivatization protocols are well-established for general carbohydrate analysis, specific, optimized protocols and detailed research findings for the derivatization of this compound with silylation, dansylation, or OPA are not extensively documented in the scientific literature. The table below summarizes the general conditions for these derivatization reactions as applied to carbohydrates.
| Derivatization Method | Reagent(s) | Typical Functional Group Targeted | Purpose |
| Silylation | BSTFA, TMSI, TMCS | Hydroxyl (-OH) | Increase volatility for GC analysis |
| Dansylation | Dansylhydrazine | Carbonyl (ketone/aldehyde) | Add a fluorescent tag for HPLC |
| OPA Derivatization | o-Phthaldialdehyde + Thiol | Primary Amine (-NH2) | Add a fluorescent tag for HPLC |
Biochemical Roles and Enzymatic Transformations in Biological Systems
Involvement in General Carbohydrate Metabolism
The direct integration of sorbofuranose into central metabolic pathways such as glycolysis is not its primary metabolic fate. However, specific pathways exist in certain bacteria that convert L-sorbose into an intermediate of the pentose (B10789219) phosphate (B84403) pathway and glycolysis. In Lactobacillus casei, L-sorbose is metabolized by first being phosphorylated to L-sorbose-1-phosphate, which is then converted to D-fructose-6-phosphate. nih.gov This conversion is significant as D-fructose-6-phosphate is a key intermediate in both glycolysis and the pentose phosphate pathway, thereby providing a direct link for sorbose to enter the central carbon metabolism of this organism. nih.gov Additionally, a metabolic route known as the sorbitol pathway, which proceeds from glucose to fructose (B13574) via sorbitol, can act as a bypass to the initial regulatory steps of glycolysis. nih.gov
Enzymatic Conversions and Metabolic Pathways
L-sorbose, the C-5 epimer of D-fructose, is a critical precursor in the industrial production of L-ascorbic acid (Vitamin C) via the Reichstein process. The key enzymatic transformation is the regioselective oxidation of D-sorbitol at the C-5 position to yield L-sorbose. This bioconversion is most famously carried out by acetic acid bacteria, particularly species of Gluconobacter, such as Gluconobacter oxydans. researchgate.netacs.org The reaction is catalyzed by a membrane-bound D-sorbitol dehydrogenase. researchgate.net L-sorbose is then further converted in subsequent steps to 2-keto-L-gulonic acid (2-KLG), the immediate precursor to L-ascorbic acid. researchgate.net
| Substrate | Enzyme | Product | Key Microorganism |
| D-Sorbitol | D-Sorbitol dehydrogenase | L-Sorbose | Gluconobacter oxydans |
This table outlines the pivotal enzymatic step in the industrial synthesis pathway where D-sorbitol is converted to the L-ascorbic acid precursor, L-sorbose.
While enzymes that metabolize sorbose and its derivatives are subject to kinetic studies to understand their mechanisms, the use of alpha-D-sorbofuranose itself as a standard substrate or modulator for the development of general enzyme assays is not widely documented in scientific literature. The focus of kinetic studies has predominantly been on the enzymes directly involved in its synthesis and conversion, such as D-sorbitol dehydrogenase from Gluconobacter, to optimize biotechnological production processes.
Formation of Oligosaccharides and Fructans
Fructans are polymers of fructose. Given that sorbose is an isomer of fructose, enzymes with transfructosylating activity have been investigated for their ability to use sorbose or its derivatives as acceptors. Research has demonstrated the successful enzymatic synthesis of novel oligosaccharides using L-sorbose as a substrate. For instance, kojibiose (B1673742) phosphorylase can catalyze the transfer of a glucosyl unit from beta-D-glucose-1-phosphate to L-sorbose, forming the novel disaccharide α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. nih.gov Furthermore, enzymes with fructosyltransferase activity have been used to synthesize fructosyl derivatives of sorbitol, yielding a mixture of mono- and di-fructosylated products. mdpi.com These findings indicate that the enzymatic machinery typically involved in fructose polymerization can, in some cases, recognize and utilize sorbose-related structures to create new oligosaccharides.
Interactions with Macromolecules and Cellular Processes
The metabolic pathways involving sorbose isomers have been extensively studied in specific microorganisms, primarily due to their biotechnological importance.
In Gluconobacter oxydans, the conversion of D-sorbitol to L-sorbose is a periplasmic process, occurring on the outer surface of the cytoplasmic membrane. researchgate.net The L-sorbose produced is then largely exported into the medium. This bacterium can further oxidize L-sorbose to L-sorbosone via a membrane-bound L-sorbose dehydrogenase. researchgate.net
A different metabolic strategy is observed in the gram-positive bacterium Lactobacillus casei. This organism possesses an intracellular pathway for L-sorbose metabolism. It utilizes a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the transport and concomitant phosphorylation of L-sorbose. nih.gov The genes for this pathway are organized in sor operons and are induced by the presence of L-sorbose and repressed by glucose. nih.gov This allows the bacterium to utilize L-sorbose as a carbon and energy source by channeling it into central glycolysis. nih.gov
| Microorganism | Metabolic Process | Key Enzyme(s) | Cellular Location | Product / Fate |
| Gluconobacter oxydans | Oxidation | D-Sorbitol dehydrogenase | Periplasm | L-Sorbose (secreted) |
| Gluconobacter oxydans | Further Oxidation | L-Sorbose dehydrogenase | Periplasm | L-Sorbosone |
| Lactobacillus casei | Fermentation | PTS system enzymes | Cytoplasm | D-Fructose-6-phosphate (enters glycolysis) |
This table compares the distinct metabolic pathways for sorbose isomers in two different bacterial species.
Mechanisms of Protein-Carbohydrate Recognition
The specific mechanisms governing the recognition of this compound by proteins are not extensively documented in publicly available scientific literature. However, the principles of protein-carbohydrate interactions provide a framework for understanding how such recognition might occur. These interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and enzymatic catalysis. The specificity of these interactions is determined by a combination of factors, including shape complementarity, hydrogen bonding, van der Waals forces, and hydrophobic interactions between the carbohydrate and the protein's binding site.
Carbohydrate-binding proteins, often called lectins, possess specific domains known as carbohydrate-recognition domains (CRDs) that are structurally adapted to bind particular sugar moieties. The binding affinity and specificity are dictated by the three-dimensional arrangement of amino acid residues within the CRD, which form a pocket or surface complementary to the shape and charge distribution of the carbohydrate ligand.
Key molecular interactions that would be involved in the recognition of this compound by a protein include:
Hydrogen Bonding: The numerous hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with polar amino acid residues in the protein's binding site, such as aspartate, glutamate, asparagine, glutamine, lysine, and arginine.
Van der Waals Forces: Close packing of the sugar ring into the binding site allows for favorable, albeit weak, van der Waals interactions with nonpolar amino acid residues.
CH-π Interactions: Aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the binding site can engage in CH-π interactions with the C-H bonds of the furanose ring, contributing to binding affinity.
It is important to note that the anomeric configuration (alpha in this case) and the ring form (furanose) are critical determinants of specificity. A protein that recognizes this compound would likely have a binding site that is finely tuned to the specific stereochemistry of this isomer, distinguishing it from other isomers of sorbose or other monosaccharides. The lack of detailed structural studies, such as co-crystallization of a protein with this compound, currently limits a more precise description of its specific recognition mechanisms.
Contribution to Biomolecular Synthesis and Transformation
The direct contribution of this compound as a precursor or intermediate in the synthesis and transformation of other biomolecules within biological systems is not well-established in the available scientific literature. While its isomer, L-sorbose, is a key intermediate in the industrial production of Vitamin C (ascorbic acid), the metabolic fate and biosynthetic roles of D-sorbose, and specifically its alpha-furanose form, are less clear.
In principle, as a monosaccharide, this compound could potentially be involved in several types of biomolecular transformations:
Phosphorylation: Kinases could potentially phosphorylate this compound to form a sorbofuranose phosphate. Phosphorylated sugars are often activated intermediates in metabolic pathways, primed for further enzymatic reactions.
Isomerization: Isomerases could catalyze the conversion of this compound to other hexose (B10828440) isomers, thereby channeling it into central metabolic pathways like glycolysis.
Glycosylation: In theory, this compound could serve as a glycosyl donor in the synthesis of oligosaccharides or glycoconjugates, although this has not been reported. Such reactions would be catalyzed by specific glycosyltransferases.
However, there is limited evidence to suggest that this compound plays a significant natural role in these processes. Research has more prominently focused on the metabolism of L-sorbose, particularly in microorganisms. For example, in some bacteria, L-sorbose can be metabolized through a pathway involving phosphorylation and subsequent conversion to intermediates of the pentose phosphate pathway.
From a synthetic biology or biotechnology perspective, this compound and its derivatives could potentially be utilized as building blocks for the synthesis of novel carbohydrates or other bioactive molecules. The unique stereochemistry of D-sorbose could be exploited to create carbohydrate-based structures with specific biological activities. However, this remains an area for future research and development.
The following table summarizes the potential, though not definitively established, roles of this compound in biomolecular synthesis.
| Potential Transformation | Enzyme Class | Potential Product | Evidence for this compound |
| Phosphorylation | Kinase | D-sorbofuranose phosphate | Not specifically reported |
| Isomerization | Isomerase | Other hexose phosphates | Not specifically reported |
| Glycosylation | Glycosyltransferase | Oligosaccharides, Glycoconjugates | Not reported |
It is crucial to reiterate that while these transformations are biochemically plausible, specific evidence for the involvement of this compound in these pathways within biological systems is currently lacking.
Research Applications in Chemical Science, Materials Science, and Biotechnology
Applications in Advanced Organic Synthesis
In the realm of advanced organic synthesis, the intrinsic chirality of molecules like alpha-D-sorbofuranose is a valuable asset. The concept of "chiral pool synthesis" leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. fda.govnih.govnih.gov Sugars, including furanosides, are prominent members of this chiral pool due to their abundance and well-defined stereochemistry.
This compound, with its specific arrangement of hydroxyl groups and a five-membered ring structure, can serve as a versatile starting block for the stereoselective synthesis of a variety of organic compounds. Its hydroxyl groups can be selectively protected and functionalized to introduce new functionalities and build molecular complexity. For instance, derivatives of furanoses are utilized in the synthesis of C-furanosides, which are analogues of nucleosides with potential therapeutic applications. fda.gov The stereocenters present in the this compound backbone can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Contributions to Drug Discovery Research (as molecular scaffolds and building blocks for therapeutic agents)
The structural framework of this compound makes it an attractive scaffold in drug discovery. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The rigid furanose ring of this compound provides a defined three-dimensional orientation for these appended functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.
Carbohydrate-based structures are increasingly being recognized for their potential in the development of therapeutic agents. For example, furanose derivatives have been investigated as inhibitors of enzymes like LpxC, a bacterial deacetylase, which is a target for the development of new antibiotics. fda.gov The synthesis of various stereoisomers of C-furanosides has allowed for the exploration of structure-activity relationships, demonstrating that subtle changes in the stereochemistry of the furanose ring can significantly impact biological activity. fda.gov Therefore, this compound can serve as a valuable building block for the synthesis of novel therapeutic agents, where its specific stereoconfiguration could lead to enhanced potency and selectivity.
Development of Novel Materials and Nanoscience Applications
The unique chemical properties of monosaccharides like this compound are being harnessed in the field of materials science and nanoscience. The multiple hydroxyl groups on the sorbofuranose ring can be chemically modified to create functional polymers and nanomaterials with tailored properties. mdpi.comebrary.net
For instance, carbohydrates can be used to functionalize the surface of nanoparticles, enhancing their biocompatibility and enabling targeted delivery in biomedical applications. mdpi.commdpi.commdpi.com The hydroxyl groups of this compound could be used to attach to the surface of metallic or polymeric nanoparticles, creating a hydrophilic and biocompatible coating. mdpi.com This coating can prevent non-specific protein adsorption and improve the circulation time of the nanoparticles in biological systems. Furthermore, the chiral nature of this compound could be exploited to create chiral nanomaterials with unique optical or catalytic properties.
Role as Chiral Biosensors and Probes in Biological Studies
The development of sensitive and selective biosensors is crucial for understanding complex biological processes and for medical diagnostics. The chirality of this compound makes it a potential candidate for the development of chiral biosensors and probes. nih.gov Chiral recognition is a fundamental process in biology, and designing synthetic receptors that can selectively bind to specific enantiomers is a significant challenge.
This compound can be incorporated into larger molecular structures, such as polymers or macrocycles, to create a chiral environment that can selectively interact with other chiral molecules. mdpi.com For example, a biosensor could be designed where the binding of a specific enantiomer to an this compound-containing receptor triggers a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.comnih.gov Such chiral probes would be invaluable for studying the roles of different enantiomers in biological systems and for the detection of chiral biomarkers.
Design and Synthesis of Carbohydrate-Based Biomaterials
Carbohydrates are increasingly being used in the design and synthesis of advanced biomaterials due to their biocompatibility, biodegradability, and structural diversity. cmu.edunih.govmdpi.comnih.gov Polysaccharides are well-known for their use in hydrogels, scaffolds for tissue engineering, and drug delivery systems. Monosaccharides like this compound can serve as monomers for the synthesis of novel biodegradable polymers. cmu.edunih.gov
The hydroxyl groups of this compound can be chemically linked to form polyesters, polyethers, or polyurethanes. cmu.edu The resulting polymers would be expected to be biodegradable, breaking down into non-toxic products. The specific stereochemistry of this compound would influence the physical and mechanical properties of the resulting polymer, such as its crystallinity, degradation rate, and ability to interact with cells and tissues. mdpi.com For example, hydrogels synthesized from this compound derivatives could be designed for controlled drug release or as scaffolds to support cell growth in tissue regeneration.
Applications in Food Science and Technology (e.g., functional food ingredients)
While specific applications of this compound in food science are not extensively documented, the broader class of rare sugars and oligosaccharides is gaining attention for their potential as functional food ingredients. researchgate.netnih.gov Prebiotics, for instance, are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon. nih.govulster.ac.uk
Given its structure as a monosaccharide, this compound itself is unlikely to function as a prebiotic in its native form. However, it can serve as a precursor for the synthesis of oligosaccharides with potential prebiotic properties. researchgate.net Enzymatic or chemical modifications can be employed to link multiple sorbofuranose units together or to other sugars, creating novel oligosaccharides. tamu.edunih.govmdpi.com The specific glycosidic linkages and stereochemistry of these synthesized oligosaccharides would determine their susceptibility to digestion and their ability to be fermented by gut microbiota. nih.gov Furthermore, the physical properties of sorbofuranose-based compounds could be explored for their potential use as texture modifiers or low-calorie sweeteners in food formulations.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future of alpha-D-sorbofuranose synthesis lies in the development of environmentally friendly and efficient methods. Current research in organic synthesis emphasizes sustainability, which can be applied to carbohydrate chemistry. Key areas for development include the use of safer reagents and solvents, as well as designing more efficient, high-yield reaction pathways.
One promising approach is the avoidance of hazardous reagents traditionally used in chemical synthesis. For instance, sustainable routes for other compounds have been developed to avoid isocyanates, utilizing alternative reagents like diphenyl carbonate in solvent-free conditions to achieve high yields. rsc.org Similarly, replacing dangerous gaseous reactants, such as carbon monoxide, with solid sources can significantly improve the safety and sustainability of synthetic processes. mdpi.com The application of biomass-derived organic solvents also represents a key trend toward greener chemistry. mdpi.com These principles can guide the development of new, sustainable synthetic routes for this compound and its derivatives.
Table 1: Principles for Sustainable Synthesis of this compound
| Principle | Application in this compound Synthesis | Potential Benefit |
|---|---|---|
| Use of Safer Reagents | Replacing hazardous chemicals with safer alternatives (e.g., using solid CO sources instead of gaseous CO). mdpi.com | Reduced toxicity and improved operational safety. |
| Solvent-Free Reactions | Performing reactions in bulk without the use of organic solvents. rsc.org | Minimized chemical waste and environmental impact. |
| Biomass-Derived Solvents | Utilizing solvents derived from renewable resources. mdpi.com | Reduced reliance on petroleum-based sources. |
| High-Yield Processes | Optimizing reaction conditions to maximize product yield in an equimolar manner. rsc.org | Increased efficiency and reduced waste. |
Exploration of Untapped Applications in Advanced Materials Science
The potential of this compound as a building block in advanced materials science is a largely unexplored frontier. Carbohydrates, with their inherent chirality and multiple hydroxyl groups, offer unique functionalities for creating novel polymers, hydrogels, and other biomaterials. Future research could focus on leveraging the specific stereochemistry of this compound to synthesize materials with tailored properties.
Potential research directions include:
Polymer Synthesis: Using this compound as a monomer to create biodegradable polyesters or polyurethanes.
Hydrogel Formation: Cross-linking sorbofuranose derivatives to form hydrogels for applications in drug delivery or tissue engineering.
Functional Surfaces: Modifying surfaces with this compound to alter properties like hydrophilicity or biocompatibility.
Deeper Elucidation of Complex Biochemical Pathways
While the fundamental structure of this compound is known, its specific roles and pathways in biological systems remain to be fully elucidated. It is an enantiomer of alpha-L-sorbofuranose and an isomer of other biologically significant sugars like alpha-D-fructofuranose. nih.govnih.govnih.gov This structural relationship suggests that this compound could interact with or modulate the biochemical pathways of these related sugars.
Future research should aim to:
Identify enzymes that can metabolize or modify this compound.
Investigate its potential role as a signaling molecule or a precursor in metabolic pathways.
Explore its interactions with proteins and other biological macromolecules.
Understanding these pathways is crucial for unlocking its potential applications in biotechnology and medicine.
Innovation in Advanced Analytical Techniques for Comprehensive Characterization
Comprehensive characterization of this compound and its derivatives requires advanced analytical techniques. Challenges in carbohydrate analysis, such as low volatility and the lack of a strong chromophore, necessitate innovative approaches. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to this effort, often coupled with derivatization to enhance detection. nih.gov
Future innovations may include the development of novel stationary phases for HPLC to improve separation of isomers, as well as more sensitive detection methods for mass spectrometry. Miniaturized methods are also gaining traction as they align with the principles of green analytical chemistry. researchgate.net
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| HPLC-MS | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection. | Quantification in complex biological matrices; separation from other sugar isomers. |
| GC-MS | Separates volatile compounds in the gas phase, followed by mass-based detection. Requires derivatization for non-volatile sugars. | Analysis of derivatized sorbofuranose to determine its structure and purity. |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. nih.gov | Purification of phosphorylated derivatives of sorbofuranose. nih.gov |
Integration of Computational and Experimental Approaches for Structure-Function Relationships
The integration of computational modeling with experimental data provides powerful insights into the structure-function relationships of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can be used to study the conformational space of furanosides. researchgate.net These studies can predict the most stable three-dimensional structures and shed light on internal hydrogen bonding and other weak interactions that govern molecular shape and reactivity. researchgate.net
By combining computational predictions with experimental data from techniques like NMR spectroscopy and X-ray crystallography, researchers can build a comprehensive model of how the structure of this compound relates to its chemical and biological functions. This integrated approach is essential for rational drug design and the development of new materials.
Table 3: Integrated Computational and Experimental Methods
| Approach | Method/Technique | Information Gained |
|---|---|---|
| Computational | Density Functional Theory (DFT). researchgate.netsemanticscholar.org | Prediction of stable conformers, relative energies, and geometric parameters. researchgate.net |
| Experimental | NMR Spectroscopy | Validation of predicted 3D structures in solution. |
| Experimental | X-ray Crystallography | Determination of the precise solid-state structure. |
Design of New Derivatization Strategies for Enhanced Analytical Capabilities
Derivatization is a key strategy to overcome the analytical challenges associated with carbohydrates. encyclopedia.pub By chemically modifying the hydroxyl groups of this compound, its properties can be altered to improve analytical performance. nih.gov For example, derivatization can increase volatility for GC analysis or introduce a UV-absorbing or fluorescent tag for enhanced HPLC detection. nih.govmdpi.com
The design of new derivatization reagents and methods is an active area of research. The ideal reagent should react quickly and quantitatively under mild conditions. nih.gov Strategies often target the primary and secondary hydroxyl groups present in this compound.
Table 4: Potential Derivatization Strategies for this compound
| Reagent Class | Example Reagent | Target Functional Group | Analytical Enhancement |
|---|---|---|---|
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | Hydroxyl (-OH) | Increases volatility for GC-MS. nih.gov |
| Acylating Agents | Acetic Anhydride | Hydroxyl (-OH) | Increases volatility and thermal stability for GC-MS. nih.gov |
| Fluorescent Tags | Dansyl Chloride | Hydroxyl (-OH) | Adds a fluorescent group for sensitive HPLC-fluorescence detection. nih.gov |
| Isocyanates | p-toluenesulfonyl isocyanate (PTSI) | Hydroxyl (-OH) | Improves ionization efficiency for LC-MS detection. nih.gov |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing alpha-D-sorbofuranose in laboratory settings?
- Methodological Answer : Synthesis typically involves the chemical or enzymatic isomerization of D-sorbose. Key steps include:
- Chemical Synthesis : Acid-catalyzed cyclization of D-sorbose in aqueous ethanol, followed by purification via recrystallization or preparative HPLC .
- Enzymatic Approaches : Use of ketose-3-epimerases to achieve stereoselective conversion, requiring optimization of pH (6.5–7.5) and temperature (30–40°C) .
- Characterization : Post-synthesis validation using -NMR (600 MHz, DO) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity (>98%) .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Assign furanose ring protons ( 4.2–5.5 ppm) and anomeric configuration using - and -NMR. Compare coupling constants () to distinguish α/β anomers .
- X-ray Crystallography : Single-crystal analysis resolves chair vs. boat conformations. Crystallize in methanol/water (3:1 v/v) at 4°C for optimal lattice formation .
- Polarimetry : Measure specific rotation ([α]) at 20°C (expected range: +30° to +40° for α-D-sorbofuranose) .
Q. What are the optimal chromatographic conditions for purifying this compound from reaction mixtures?
- Methodological Answer :
- HPLC : Use a NH-bonded silica column (250 × 4.6 mm, 5 µm) with acetonitrile/water (75:25 v/v) as mobile phase (flow rate: 1 mL/min; RI detection) .
- TLC Validation : Silica gel 60 F plates, developed with ethyl acetate/methanol/water (7:2:1 v/v); visualize using aniline-diphenylamine reagent .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR chemical shift values for this compound across different studies?
- Methodological Answer :
- Variable Control : Standardize solvent (DO vs. DMSO-d), concentration (10–50 mM), and temperature (25°C). Document instrument parameters (e.g., magnetic field strength) .
- Collaborative Validation : Replicate experiments across multiple labs using identical protocols. Apply multivariate statistical analysis to identify outlier datasets .
- Reference Standards : Use internal standards (e.g., DSS for -NMR) to calibrate chemical shifts .
Q. What experimental strategies are effective in assessing the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC and quantify using Arrhenius kinetics .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during hydrolysis. Compare activation energy () across pH ranges .
- Data Interpretation : Use principal component analysis (PCA) to correlate degradation pathways with pH .
Q. How should researchers design kinetic studies to investigate the enzyme-catalyzed interconversion between this compound and its anomers?
- Methodological Answer :
- Enzyme Selection : Use recombinantly expressed sorbose epimerases (e.g., from E. coli) with activity assays at 37°C .
- Stopped-Flow Spectroscopy : Track anomerization rates (10–100 ms resolution) under pseudo-first-order conditions. Fit data to Michaelis-Menten models .
- Control Experiments : Include inhibitors (e.g., EDTA for metalloenzymes) and wild-type vs. mutant enzyme comparisons .
Data Presentation and Reproducibility
- Tables : Report synthesis yields, NMR shifts, and kinetic parameters in Word tables with Roman numerals (e.g., Table I). Include footnotes for statistical methods (e.g., ±SD, n=3) .
- Figures : Use high-resolution chromatograms or crystallographic maps. Label axes with SI units and provide raw data in supplementary files .
- Systematic Reviews : Apply PRISMA guidelines to analyze literature contradictions, detailing search strategies (PubMed/Scopus keywords: "this compound synthesis," "anomer stability") and inclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
